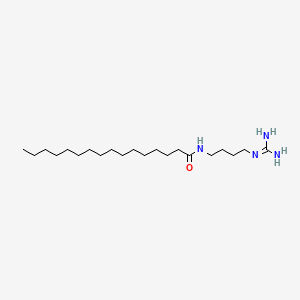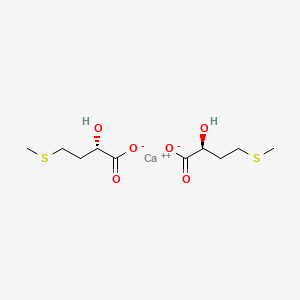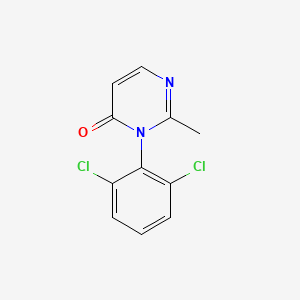
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, is a heterocyclic compound known for its diverse applications in various scientific fields. The compound features a pyrimidinone core substituted with a dichlorophenyl group and a methyl group. This unique structure imparts significant chemical and biological properties, making it a subject of interest in medicinal and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, often involves multi-step procedures. A commonly reported synthetic route is:
Formation of the Pyrimidinone Core: : This step involves the condensation of appropriate starting materials such as β-diketones with urea derivatives. The reaction conditions typically require acidic or basic catalysts.
Substitution with Dichlorophenyl Group: : This can be achieved using halogenation reactions where chlorinating agents introduce chlorine atoms into the aromatic ring.
Introduction of the Methyl Group: : Alkylation reactions are employed to add a methyl group to the pyrimidinone ring. Reagents such as methyl iodide or dimethyl sulfate are commonly used.
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, is optimized for efficiency and yield. Large-scale production may employ continuous flow reactors and automated systems to maintain stringent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using reagents such as potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
Reduction: : Catalytic hydrogenation can reduce the compound, especially at the double bonds within the ring system.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, where reagents like alkyl halides or nitro compounds are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Alkyl halides, nitro compounds, halogenating agents.
Major Products Formed
Oxidized derivatives: : Products with additional oxygen functionalities.
Reduced derivatives: : Hydrogenated compounds with altered double bonds.
Substituted products: : Compounds with newly introduced functional groups such as alkyl, nitro, or halogen.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine
The compound has shown promising biological activities, including antimicrobial and antiviral properties. In medicinal chemistry, it serves as a scaffold for developing new drug candidates targeting various diseases, such as infections and cancers.
Industry
Industrially, the compound is used in the production of specialty chemicals and agrochemicals. Its derivatives are employed as active ingredients in pesticides and herbicides, contributing to improved agricultural productivity.
Mecanismo De Acción
The biological activity of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group enhances its binding affinity, while the pyrimidinone core facilitates interactions with nucleic acids and proteins. These interactions disrupt vital biochemical pathways in microorganisms, leading to their inhibition or death.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Pyrimidinone: : Lacks the dichlorophenyl and methyl groups, resulting in different reactivity and biological properties.
3-(2,6-Dichlorophenyl)-pyrimidin-2-one: : Similar structure but lacks the additional methyl group, affecting its chemical behavior.
2-Methyl-3-phenyl-4(3H)-pyrimidinone: : Contains a phenyl group instead of a dichlorophenyl group, altering its pharmacological profile.
Highlighting Uniqueness
The presence of both dichlorophenyl and methyl groups in 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-methyl-, confers unique properties, such as enhanced biological activity and distinct reactivity patterns, making it a valuable compound in both research and industrial applications.
And there you go! Everything you ever wanted to know about this particular pyrimidinone compound.
Propiedades
Número CAS |
87356-59-0 |
|---|---|
Fórmula molecular |
C11H8Cl2N2O |
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-14-6-5-10(16)15(7)11-8(12)3-2-4-9(11)13/h2-6H,1H3 |
Clave InChI |
ARBYLXMWTLDNTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=O)N1C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


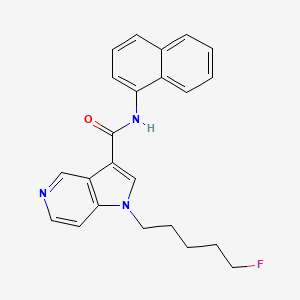
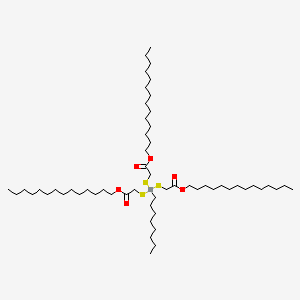
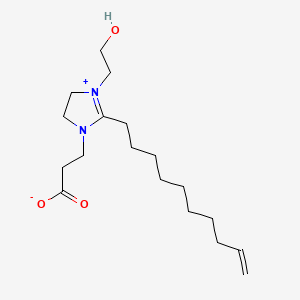

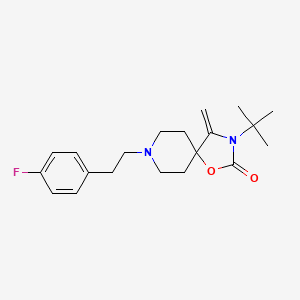

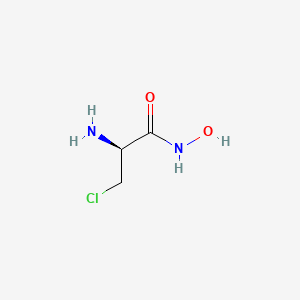
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
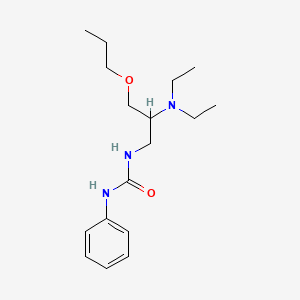


![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
